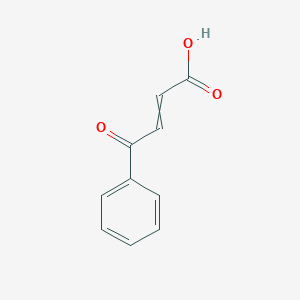

3-Benzoylacrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-oxo-4-phenylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPDHGOODMBBGN-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060392, DTXSID30901612 | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 3-Benzoylacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17812-07-6, 583-06-2 | |

| Record name | (2E)-4-Oxo-4-phenyl-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzoylacrylic Acid (CAS 583-06-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzoylacrylic acid, identified by CAS number 583-06-2, is a pivotal chemical intermediate recognized for its versatile molecular architecture.[1] Possessing a phenyl ketone, a carboxylic acid, and an unsaturated carbon backbone, this compound serves as a valuable precursor in the synthesis of a diverse range of organic molecules.[1] Its utility is most pronounced in the fields of fine chemicals, pharmaceuticals, and agrochemicals, where it functions as a foundational building block for complex derivatives.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, established synthesis protocols, key chemical reactions, and significant applications, with a particular focus on its role in drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid, typically appearing as white to light yellow crystals.[1] Its molecular formula is C₁₀H₈O₃, with a molecular weight of approximately 176.17 g/mol .[2][3] The compound is predominantly found in its more stable trans isomeric form.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 583-06-2 | [2][3] |

| Molecular Formula | C₁₀H₈O₃ | [2][3] |

| Molecular Weight | 176.17 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| Melting Point | 94-97 °C | [7] |

| Boiling Point | 333.9 °C at 760 mmHg | |

| Solubility | Insoluble in water.[4][7] Soluble in alcohol, ether, and hot water.[6] | |

| IUPAC Name | (E)-4-oxo-4-phenylbut-2-enoic acid | [2] |

The structural arrangement of functional groups—a ketone, a carboxylic acid, and an alkene—confers a unique reactivity profile upon the molecule, making it a versatile reagent in organic synthesis.[1]

Synthesis of this compound: A Mechanistic Perspective

The most established and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation of benzene with maleic anhydride.[6] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[8][9]

The Friedel-Crafts Acylation Workflow

The synthesis involves the reaction of maleic anhydride with benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[10] The catalyst's role is to activate the maleic anhydride, generating a potent electrophile, an acylium ion, which then attacks the electron-rich benzene ring.[9][11]

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure found in Organic Syntheses.[10]

Materials:

-

Maleic anhydride (0.347 mole)

-

Dry, thiophene-free benzene (2.24 moles)

-

Anhydrous aluminum chloride (0.75 mole)

-

Concentrated hydrochloric acid

-

Water

-

Sodium carbonate

-

Filter aid (e.g., Celite)

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a stirrer and reflux condenser, dissolve maleic anhydride in benzene.

-

Catalyst Addition: With stirring, add anhydrous aluminum chloride in portions. The addition should be controlled to maintain a moderate reflux of the benzene. This step is exothermic.

-

Reflux: After the addition is complete, heat the mixture under reflux with stirring for one hour to ensure the reaction goes to completion.

-

Hydrolysis: Cool the reaction flask thoroughly in an ice bath. Carefully hydrolyze the reaction mixture by the slow addition of water, followed by concentrated hydrochloric acid. This step decomposes the aluminum chloride complex.

-

Benzene Removal: Transfer the mixture to a Claisen flask and remove the benzene and some water via distillation under reduced pressure. This is done at a moderate temperature (50-60°C) to prevent side reactions.[10]

-

Crude Product Isolation: While the residue is still warm, transfer it to a beaker. Upon cooling, the crude this compound will solidify. Collect the solid by suction filtration and wash it with a solution of hydrochloric acid in water, followed by a water wash.

-

Purification: Dissolve the crude product in a warm aqueous solution of sodium carbonate. Add a filter aid and filter the solution to remove impurities.

-

Precipitation: Cool the filtrate and carefully add concentrated hydrochloric acid with efficient stirring and cooling to precipitate the purified this compound.

-

Final Product: Collect the purified product by suction filtration, wash with cold water, and dry to a constant weight. The final product is the anhydrous form.[10]

Causality and Self-Validation: The use of excess benzene serves as both a reactant and a solvent. The portion-wise addition of AlCl₃ controls the exothermic reaction. The specific workup procedure involving hydrolysis with HCl and subsequent purification via a carbonate solution is critical to separate the desired acid from unreacted starting materials and byproducts.[10] The final precipitation with acid regenerates the carboxylic acid from its sodium salt, ensuring a high-purity product.

Chemical Reactivity and Applications in Drug Development

The rich chemical functionality of this compound makes it an attractive starting material for synthesizing a wide array of derivatives.[1] Its α,β-unsaturated carbonyl system is particularly important, enabling reactions like Michael additions and esterifications.[1]

Key Reactions

-

Michael Addition: The double bond is susceptible to nucleophilic attack. For instance, it can react with amines like morpholine to form substituted butyric acid derivatives.[4][7] This reaction is fundamental for introducing new functional groups and building molecular complexity.

-

Esterification: The carboxylic acid group can be readily esterified. A common method involves reacting it with an alcohol (e.g., ethanol) in the presence of an acid catalyst to produce the corresponding ester, such as ethyl 3-benzoylacrylate.[12][13]

-

Heterocycle Synthesis: The reactive nature of this compound and its esters makes them valuable precursors for synthesizing various heterocyclic compounds, such as pyrazoles, which are important scaffolds in medicinal chemistry.[12]

Caption: Key reactive pathways of this compound leading to diverse chemical scaffolds.

Role in Drug Discovery

While this compound itself is not typically an active pharmaceutical ingredient (API), its derivatives are of significant interest. It serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[1] For example, its ester, ethyl 3-benzoylacrylate, is known as an intermediate and an impurity in the synthesis of Enalapril, a widely used ACE inhibitor for treating hypertension.[12][14] The ability to generate diverse molecular libraries from this single precursor makes it a valuable tool for lead generation and optimization in drug discovery programs.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. It is classified as toxic if swallowed and causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4]

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H301 | Toxic if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[15]

-

Eye/Face Protection: Wear appropriate chemical safety goggles or glasses.[15]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[15]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[15][16]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] It should be kept away from incompatible substances such as strong oxidizing agents.[15] For long-term stability, refrigeration (below 4°C/39°F) is recommended.[15]

Stability and Reactivity: The compound is stable under normal storage conditions.[15] It is incompatible with strong oxidizing agents.[15] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[15]

Conclusion

This compound (CAS 583-06-2) is a fundamentally important and versatile chemical intermediate. Its straightforward synthesis via Friedel-Crafts acylation and the diverse reactivity afforded by its multiple functional groups make it an indispensable tool for synthetic chemists. For professionals in drug development, it represents a key starting point for the construction of novel heterocyclic and carbocyclic compounds, enabling the exploration of new chemical space in the quest for innovative therapeutics. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- The Role of this compound in Advanced Chemical Synthesis. (n.d.). Google Cloud.

- Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer.

- Benzoylacrylic acid | C10H8O3 | CID 676116. (n.d.). PubChem.

- This compound, predominantly trans, 97% 5 g | Buy Online. (n.d.). Thermo Scientific Chemicals.

- Benzoylacrylic acid. (n.d.). NIST WebBook.

- This compound | 583-06-2. (n.d.). Sigma-Aldrich.

- Chemical Properties of Benzoylacrylic acid (CAS 583-06-2). (n.d.). Cheméo.

- CAS RN 583-06-2. (n.d.). Fisher Scientific.

- 3-Benzoyl acrylic acid | 583-06-2. (n.d.). Biosynth.

- trans-3-Benzoylacrylic acid CAS#: 17812-07-6. (n.d.). ChemicalBook.

- This compound | 583-06-2. (n.d.). ChemicalBook.

- The Synthesis and Diverse Applications of Ethyl 3-Benzoylacrylate: A Technical Guide. (n.d.). Benchchem.

- Material Safety Data Sheet. (2009, August 29). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Friedel–Crafts reaction. (n.d.). Wikipedia.

- β-BENZOYLACRYLIC ACID. (n.d.). Organic Syntheses Procedure.

- Stuck on this Friedel Crafts with Maleic anhydride. Not sure what to do. (2016, March 2). Reddit.

- Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Chem-guide.blogspot.com.

- This compound | 583-06-2. (n.d.). ChemicalBook.

- CAS 17812-07-6 trans-3-Benzoylacrylic acid. (n.d.). BOC Sciences.

- This compound, predominantly trans, 97% 5 g | Buy Online. (n.d.). Thermo Fisher Scientific.

- Friedel–Crafts Condensations with Maleic Anhydrides. III. The Synthesis of Polyhydroxylated Naphthoquinones. (n.d.). Canadian Science Publishing.

- 3-benzoyl-acrylicaci. (n.d.). ChemBK.

- friedel-crafts acylation of benzene. (n.d.). Chemguide.co.uk.

- PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER. (n.d.). Google Patents.

- Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor. (n.d.). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoylacrylic acid [webbook.nist.gov]

- 4. This compound, predominantly trans, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CAS RN 583-06-2 | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 583-06-2 [chemicalbook.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CA1282426C - PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER - Google Patents [patents.google.com]

- 14. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. canbipharm.com [canbipharm.com]

A Historical and Technical Guide to the Synthesis of 3-Benzoylacrylic Acid: From Early Methods to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Versatile Keto-Acid

3-Benzoylacrylic acid, a crystalline solid with the systematic name (E)-4-oxo-4-phenylbut-2-enoic acid, is a pivotal intermediate in organic synthesis.[1] Its unique molecular architecture, featuring a phenyl ketone conjugated with a carboxylic acid through an unsaturated carbon chain, bestows upon it a versatile reactivity profile. This has made it a valuable building block for chemists in a wide array of fields, from pharmaceuticals and agrochemicals to specialty polymers.[2] The dual functionality of a Michael acceptor and a carboxylic acid allows for a diverse range of chemical transformations, including Michael additions, esterifications, and the construction of various heterocyclic systems.[1][2] This guide provides a comprehensive historical overview of the synthesis of this compound, delves into the mechanistic details of key synthetic routes, presents detailed experimental protocols, and explores its applications in modern drug development and material science.

A Journey Through Time: The Evolving Synthesis of this compound

The synthesis of γ-keto acids and their derivatives has been a subject of interest since the late 19th and early 20th centuries.[3] Early methods for preparing compounds structurally related to this compound were often multi-step processes with moderate yields. These historical routes, while less common today, provide valuable context for the development of more efficient methodologies.

Some of the earlier reported methods for the synthesis of β-benzoylacrylic acid include:

-

Bromination and Dehydrohalogenation: This route involved the bromination of β-benzoylpropionic acid followed by the elimination of hydrogen bromide to introduce the double bond.[4]

-

Condensation Reactions: One of the earliest approaches involved the condensation of acetophenone with chloral to form an intermediate, which was then hydrolyzed and dehydrated.[4]

-

Oxidation of γ-phenylisocrotonic acid: Treatment of γ-phenylisocrotonic acid with iodine and potassium iodide in the presence of sodium carbonate also yielded β-benzoylacrylic acid.[4]

-

Organometallic Approaches: The reaction of phenylzinc chloride with maleic anhydride was another early exploration into the synthesis of this keto-acid.[4]

These early methods often suffered from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and modest yields. The landscape of this compound synthesis was significantly transformed in the mid-20th century with the advent of a more direct and efficient approach.

A landmark advancement came in 1949 with the application of the Friedel-Crafts acylation reaction.[5] This method, involving the reaction of maleic anhydride with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), provided a more direct and higher-yielding route to this compound.[4] This development marked a pivotal moment, making the compound more readily accessible for research and industrial applications. The industrial interest in this compound and its esters burgeoned in the latter half of the 20th century, driven by their utility as versatile building blocks.[5]

Core Synthetic Methodologies: A Technical Deep Dive

While several methods for the synthesis of this compound have been reported, the Friedel-Crafts acylation of maleic anhydride with benzene remains the most prevalent and well-established route. However, alternative strategies, including those starting from renewable resources like furfural, and methods based on Michael addition, are also of significant interest.

The Workhorse: Friedel-Crafts Acylation of Maleic Anhydride with Benzene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct pathway to aryl ketones. In the case of this compound, benzene acts as the aromatic substrate and maleic anhydride serves as the acylating agent.[4]

Mechanism of the Friedel-Crafts Acylation

The reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of maleic anhydride. This is followed by the opening of the anhydride ring to form an acylium ion intermediate. This highly electrophilic species is the key reactant that attacks the benzene ring.

-

Electrophilic Aromatic Substitution: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Rearomatization: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom of the benzene ring that is attached to the acyl group. This restores the aromaticity of the ring and yields the aluminum salt of this compound.

-

Hydrolysis: The final step involves the hydrolysis of the aluminum salt with water and acid to afford this compound.[4]

Diagram of the Friedel-Crafts Acylation Workflow

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of β-Benzoylacrylic Acid

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[4]

Materials:

-

Maleic anhydride (34 g, 0.347 mole)

-

Dry, thiophene-free benzene (175 g, 200 mL, 2.24 moles)

-

Anhydrous aluminum chloride (100 g, 0.75 mole)

-

Water

-

Concentrated hydrochloric acid

-

Anhydrous sodium carbonate

-

Activated carbon (Norit or equivalent)

-

Filter aid (Celite or equivalent)

Procedure:

-

In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve maleic anhydride in dry benzene.

-

With stirring, add anhydrous aluminum chloride in portions at a rate that maintains a moderate reflux of the benzene. The addition typically takes about 20 minutes.

-

After the addition is complete, heat the mixture under reflux on a steam bath with stirring for 1 hour.

-

Cool the reaction flask thoroughly in an ice bath and hydrolyze the reaction mixture by the slow addition of water with stirring and cooling, followed by the addition of concentrated hydrochloric acid.

-

Transfer the hydrolyzed mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure at 50–60 °C.

-

Transfer the molten residue to a beaker and allow it to stand at 0–5 °C for 1 hour to crystallize the crude product.

-

Collect the yellow solid by suction filtration and wash it with a solution of concentrated hydrochloric acid in water, followed by a wash with water.

-

Dissolve the crude product in a solution of anhydrous sodium carbonate in water by warming to 40–50 °C. Add a filter aid and filter the warm solution.

-

Treat the filtrate with activated carbon, heat at 40–50 °C for 10–15 minutes with stirring, and filter.

-

Cool the clear, yellow filtrate to 5–10 °C and add concentrated hydrochloric acid dropwise with stirring to precipitate the product.

-

Cool the mixture to 0–5 °C and collect the solid by suction filtration. Wash the solid with cold water and dry it at 50 °C.

Quantitative Data:

This method typically affords a yield of 80–85% of light-yellow anhydrous β-benzoylacrylic acid with a melting point of 90–93 °C.[4]

Alternative Synthetic Routes

While the Friedel-Crafts acylation is dominant, other synthetic strategies have been explored, driven by the desire for greener reaction conditions, different starting materials, or the synthesis of specific derivatives.

1. Synthesis from Furfural Derivatives:

Furfural, a renewable platform chemical derived from lignocellulosic biomass, can be a starting material for the synthesis of various furan derivatives. The synthesis of acrylic acids from furfural is an area of active research.[6] One potential, though less direct, route to a 3-aroylacrylic acid could involve the following conceptual steps:

-

Condensation: Furfural can undergo condensation reactions, for example, with malonic acid in the presence of pyridine, to yield furylacrylic acid.[7]

-

Ring Opening and Modification: The furan ring would then need to be opened and the resulting chain modified to introduce the benzoyl group. This multi-step transformation is more complex than the direct Friedel-Crafts approach.

While a direct, high-yielding synthesis of this compound from furfural is not well-established in the literature, the use of furfural as a renewable starting material for chemical synthesis is a growing field.[6]

2. Michael Addition-Based Syntheses:

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction.[1] In the context of this compound synthesis, this could conceptually involve the reaction of a benzoyl-containing nucleophile with an acrylic acid derivative electrophile, or vice versa.

A patented method describes the recycling of byproducts from Michael addition reactions to synthesize ethyl 3-benzoylacrylate, which can then be hydrolyzed to the parent acid. This process involves pH and temperature control for optimal yield.[1]

General Michael Addition Workflow

Caption: Conceptual workflow for the synthesis of a this compound derivative via a Michael addition reaction.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Reagents | Catalyst | Typical Yield | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Benzene, Maleic Anhydride | AlCl₃ (stoichiometric) | 80-87%[4] | High yield, well-established, direct route. | Use of stoichiometric amounts of a moisture-sensitive Lewis acid, generation of acidic waste. |

| From Furfural Derivatives | Furfural, Malonic Acid | Pyridine (for initial step) | Variable | Utilizes a renewable feedstock. | Multi-step, complex transformations, not a direct route to the benzoyl derivative. |

| Michael Addition | Benzoyl derivative, Acrylic acid derivative | Base | Variable | Can be adapted for green chemistry approaches (e.g., byproduct recycling).[1] | May require specific and sometimes complex starting materials, yields can be variable. |

The Role of this compound in Drug Development and Polymer Science

The synthetic utility of this compound stems from its reactive α,β-unsaturated carbonyl system and the presence of a carboxylic acid group, making it a valuable precursor for a variety of more complex molecules.[2]

A Building Block for Heterocyclic Scaffolds in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, with over 60% of small-molecule drugs containing such scaffolds.[1][8] this compound is a versatile starting material for the synthesis of a range of heterocyclic systems, most notably pyridazinones.[9]

Synthesis of Pyridazinones:

Pyridazinones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antihypertensive, anti-inflammatory, and analgesic properties.[9][10] The reaction of this compound or its esters with hydrazine hydrate is a common and effective method for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[9][10] The reaction proceeds via an initial Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration.

The resulting pyridazinone core can be further functionalized to generate libraries of compounds for drug discovery programs.[9] For instance, various derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for their potential as cardiovascular and anti-inflammatory agents.[10]

Applications in Polymer Science

The acrylic acid moiety in this compound makes it a potential monomer for polymerization reactions. The incorporation of the benzoyl group can impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and the ability to participate in further post-polymerization modifications.

While the use of this compound itself as a monomer is not as widespread as simpler acrylic monomers, its derivatives can be employed in the synthesis of specialty polymers. For example, poly(acrylic acid) and its copolymers are widely used as superabsorbents, dispersants, and scale inhibitors.[11][12][13] The introduction of a bulky, aromatic group like the benzoyl moiety could be explored to create polymers with unique rheological or surface properties.

Conclusion: A Legacy of Versatility and a Future of Innovation

The history of the synthesis of this compound is a testament to the evolution of organic synthesis, moving from complex, multi-step procedures to more direct and efficient methods like the Friedel-Crafts acylation. This advancement has solidified its position as a readily accessible and highly versatile building block in the chemist's toolbox. Its ability to serve as a precursor to a wide range of compounds, particularly medicinally relevant heterocyclic systems like pyridazinones, ensures its continued importance in drug discovery and development. As the fields of green chemistry and material science continue to evolve, there is no doubt that new and innovative applications for this enduring keto-acid will continue to emerge.

References

- MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

- Organic Syntheses. (n.d.). furylacrylic acid.

- Organic Syntheses. (n.d.). β-BENZOYLACRYLIC ACID.

- ResearchGate. (2015). Utility of β-aroyl acrylic acid in heterocyclic synthesis.

- SciSpace. (2019). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

- Wikipedia. (n.d.). Keto acid.

- Google Patents. (n.d.). Process for preparing α-keto acids and derivatives thereof.

- ResearchGate. (2011). Free-solvent Michael addition of glycerol to acrylic compounds.

- Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.

- ResearchGate. (2020). The addition of secondary aliphatic amines to acrylic acid derivatives catalyzed by graphene oxide.

- National Institutes of Health. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid.

- National Institutes of Health. (2012). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.

- Semantic Scholar. (2008). Synthesis of polyacrylic acid superabsorbent polymers using benzoyl peroxide as initiators.

- National Institutes of Health. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides.

- ResearchGate. (2020). Synthesis of pyridazin-3(2H)-one derivatives 23, 27 and 28a–c. Reagents....

- National Institutes of Health. (2017). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.

- Google Patents. (n.d.). PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER.

- National Institutes of Health. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.

- National Institutes of Health. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.

- National Institutes of Health. (2019). Trends in Polymers 2017/2018: Polymer Synthesis.

- The IAFOR Research Archive. (n.d.). Synthesis of Poly (Acrylic Acid) Based Polymers as Quantitative Determined Scale Inhibitor.

- YouTube. (2023). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? - Chemistry For Everyone.

Sources

- 1. Buy this compound (EVT-317031) | 17812-07-6 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Highly Efficient Biobased Synthesis of Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis of polyacrylic acid superabsorbent polymers using benzoyl peroxide as initiators | Semantic Scholar [semanticscholar.org]

- 12. papers.iafor.org [papers.iafor.org]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Structure and Conformation of 3-Benzoylacrylic Acid

This guide provides a comprehensive examination of 3-benzoylacrylic acid, a pivotal intermediate in chemical synthesis. We will delve into its fundamental structure, explore its conformational landscape, and detail the analytical methodologies employed to elucidate these characteristics. This document is intended for researchers, chemists, and professionals in drug development who utilize this versatile molecule in their work.

Foundational Chemical Identity

This compound (CAS No: 583-06-2) is an organic compound with the molecular formula C₁₀H₈O₃.[1] It is a solid, appearing as white to light yellow crystals, and is notable for its insolubility in water.[2][3] The molecule's architecture, featuring a phenyl ketone and a carboxylic acid connected by an unsaturated carbon bridge, makes it a valuable precursor for a wide array of derivatives, including potential pharmaceutical agents and specialty polymers.[2]

Its structure is fundamentally defined by an α,β-unsaturated carbonyl system, which dictates much of its chemical reactivity and physical properties. The IUPAC name for its most stable isomer is (2E)-4-oxo-4-phenylbut-2-enoic acid, highlighting the trans configuration of the double bond.[4][5]

Key Physicochemical Properties

A summary of the essential properties of this compound is provided below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | [NIST[1]]([Link]) |

| Molecular Weight | 176.17 g/mol | [PubChem[4]]([Link]) |

| CAS Number | 583-06-2 | [NIST[1]]([Link]) |

| Melting Point | 94-97 °C | [Sigma-Aldrich[6]]() |

| Boiling Point | 333.9 °C (Predicted) | [ChemicalBook[7]]() |

| pKa | 3.43 ± 0.10 (Predicted) | [ChemicalBook[7]]() |

| Solubility | Insoluble in water | [ChemicalBook[3]]() |

| Appearance | White to light yellow solid | [Vertex AI Search[2]]() |

Isomerism and Conformational Landscape

The structural analysis of this compound is centered on two key aspects: geometric isomerism around the carbon-carbon double bond and conformational flexibility arising from rotation around single bonds.

Geometric Isomerism: Cis vs. Trans

The presence of the C=C double bond gives rise to cis (Z) and trans (E) isomers. Experimental evidence and nomenclature overwhelmingly indicate that the trans isomer, where the benzoyl and carboxyl groups are on opposite sides of the double bond, is the thermodynamically more stable and commercially prevalent form.[8] This stability is attributed to reduced steric hindrance between the bulky substituent groups. The isomeric ratio can be readily determined using NMR spectroscopy.[9]

Conformational Analysis

Conformational flexibility in this compound arises primarily from rotation around two single bonds:

-

The C-C bond connecting the phenyl ring to the ketone carbonyl.

-

The C-C bond between the β-carbon of the double bond and the ketone carbonyl.

Computational studies have been employed to determine the molecule's most stable conformation. These studies reveal that the most stable structure possesses a conformation where the benzoyl and carboxylic groups are trans to each other with respect to the C=C bond.[10] The planarity of the conjugated system (phenyl ring, ketone, and acrylic acid moiety) is a critical factor. While steric effects cause some out-of-plane twisting, the molecule tends towards a planar arrangement to maximize π-orbital overlap and resonance stabilization.[11]

Figure 1: Key rotational bonds influencing the conformation of this compound.

Methodologies for Structural and Conformational Elucidation

A multi-faceted analytical approach is required to fully characterize this compound. This involves a combination of spectroscopic, crystallographic, and computational techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for confirming the trans configuration. The vinyl protons on the C=C double bond typically exhibit a large coupling constant (J ≈ 15-18 Hz), which is characteristic of a trans relationship. The spectrum also shows signals for the aromatic protons of the phenyl group and the acidic proton of the carboxylic acid.[12]

-

¹³C NMR: Provides confirmation of the carbon skeleton. Distinct signals will be observed for the carbonyl carbons (ketone and carboxylic acid), the sp² carbons of the double bond and phenyl ring, and are crucial for confirming the molecular structure.[13]

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. Characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O stretch from the ketone (~1660-1685 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).

-

A C=C stretch from the alkene (~1620-1640 cm⁻¹).

Mass Spectrometry (MS): Electron ionization mass spectrometry is used to determine the molecular weight (m/z 176.17) and to study the molecule's fragmentation pattern, which can provide additional structural confirmation.[1]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, unambiguous determination of the solid-state structure. This technique yields precise bond lengths, bond angles, and torsional angles, offering a complete three-dimensional picture of the molecule's conformation in the crystalline lattice. It serves as the ultimate validation for the trans configuration and the specific rotational conformation of the phenyl and carboxyl groups.

Computational Chemistry Workflow

Computational methods are indispensable for exploring the conformational energy landscape and rationalizing the stability of different isomers.

Workflow for Conformational Analysis:

-

Initial Structure Generation: Both cis and trans isomers are built in silico.

-

Geometry Optimization: A quantum mechanical method, such as Density Functional Theory (DFT), is used to find the lowest energy structure (the most stable geometry) for each isomer.

-

Frequency Calculation: This step is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties.

-

Energy Comparison: The total electronic energies of the optimized cis and trans isomers are compared. The isomer with the lower energy is predicted to be the more stable, which aligns with experimental findings showing the trans form is dominant.[10]

Figure 2: A typical computational workflow for conformational analysis.

Reactivity and Application in Synthesis

The structure of this compound is directly linked to its utility in organic synthesis. The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, making the β-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its use as a building block for synthesizing a variety of heterocyclic compounds and other complex molecules.[2][11] Its role as a precursor for potential pharmaceutical agents underscores the importance of a thorough understanding of its structural and conformational properties, which can influence reaction pathways and product stereochemistry.[2][13]

Conclusion

This compound is a molecule of significant interest in chemical research and development. Its structure is defined by a trans-configured α,β-unsaturated carbonyl system, a conformation favored due to minimized steric hindrance. This guide has detailed the key structural features and the modern analytical techniques—from NMR and IR spectroscopy to X-ray crystallography and computational modeling—that are essential for its complete characterization. For scientists in drug discovery and material science, a firm grasp of these principles is critical for leveraging the synthetic potential of this versatile chemical intermediate.

References

- The Role of this compound in Advanced Chemical Synthesis. Vertex AI Search.

- Benzoylacrylic acid. NIST Chemistry WebBook. [Link]

- Chemical Properties of Benzoylacrylic acid (CAS 583-06-2). Cheméo. [Link]

- Benzoylacrylic acid | C10H8O3 | CID 676116. PubChem. [Link]

- Conformations of acrylamide and benzoylacrylic acid.

- This compound|C10H8O3|CAS 583-06-2. Chemical Dictionary. [Link]

- Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretast

- β-BENZOYLACRYLIC ACID. Organic Syntheses Procedure. [Link]

- [Synthesis of substituted benzoylacrylic acids as potential antagonists of phospholipase A2]. PubMed. [Link]

Sources

- 1. Benzoylacrylic acid [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 583-06-2 [chemicalbook.com]

- 4. Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A11147.06 [thermofisher.com]

- 6. This compound | 583-06-2 [sigmaaldrich.com]

- 7. trans-3-Benzoylacrylic acid CAS#: 17812-07-6 [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. [Synthesis of substituted benzoylacrylic acids as potential antagonists of phospholipase A2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buy this compound (EVT-317031) | 17812-07-6 [evitachem.com]

- 12. trans-3-Benzoylacrylic acid(17812-07-6) 1H NMR [m.chemicalbook.com]

- 13. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-Benzoylacrylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the geometric isomers of 3-benzoylacrylic acid: the (E)- (trans) and (Z)- (cis) forms. A thorough understanding of the distinct spectral characteristics of these isomers is paramount for researchers in organic synthesis, materials science, and pharmacology, where precise stereochemical identification is critical for predicting molecular interactions and biological activity. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offering insights into the structural and electronic differences between the two isomers.

Introduction: The Significance of Isomerism in this compound

This compound, systematically named (E/Z)-4-oxo-4-phenylbut-2-enoic acid, is a bifunctional molecule featuring a carboxylic acid and a benzoyl group conjugated through a carbon-carbon double bond. This arrangement gives rise to geometric isomerism, resulting in the trans (E) and cis (Z) configurations. The spatial orientation of the substituents around the double bond significantly influences the molecule's physical properties, reactivity, and biological interactions. The trans-isomer is generally the more thermodynamically stable and is the form predominantly synthesized and commercially available. However, the cis-isomer can be formed, often through photochemical isomerization, and its unique stereochemistry can lead to different chemical and biological profiles.

Diagram: Structures of (E)- and (Z)-3-Benzoylacrylic Acid

Caption: Chemical structures of the (E) and (Z) isomers of this compound.

Synthesis and Isomerization: A Preparative Overview

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of benzene with maleic anhydride, which typically yields the more stable trans-isomer.[1]

Experimental Protocol: Synthesis of (E)-3-Benzoylacrylic Acid[1]

-

In a three-necked round-bottom flask equipped with a stirrer and reflux condenser, dissolve maleic anhydride (0.347 mol) in dry, thiophene-free benzene (2.24 mol).

-

With stirring, add anhydrous aluminum chloride (0.75 mol) portion-wise, maintaining a moderate reflux.

-

After the addition is complete, heat the mixture under reflux for one hour.

-

Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of water, followed by concentrated hydrochloric acid.

-

Remove benzene and some water by distillation under reduced pressure.

-

Collect the resulting yellow solid by suction filtration, wash with cold dilute hydrochloric acid and then with water.

-

The crude product can be purified by recrystallization from benzene to yield (E)-3-benzoylacrylic acid.

The cis-isomer is less commonly synthesized directly. It is typically obtained through the photoisomerization of the trans-isomer. This process involves irradiating a solution of the trans-isomer with UV light, leading to a photostationary state containing a mixture of both isomers, from which the cis-isomer can be isolated.

Diagram: Synthesis and Isomerization Workflow

Caption: General workflow for the synthesis of the (E)-isomer and its photoisomerization to the (Z)-isomer.

Spectroscopic Analysis: A Comparative Study

The differentiation between the cis and trans isomers of this compound is readily achieved by a combination of spectroscopic techniques. The following sections detail the expected and reported spectral data for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers, primarily due to the significant difference in the coupling constants of the vinylic protons.

¹H NMR Spectroscopy

The key distinguishing feature in the ¹H NMR spectra of the two isomers is the coupling constant (³J) between the two protons on the double bond.

-

(E)-3-Benzoylacrylic Acid: The two vinylic protons are in a trans relationship, which, according to the Karplus relationship, results in a large coupling constant, typically in the range of 15-18 Hz.

-

(Z)-3-Benzoylacrylic Acid: The vinylic protons are in a cis relationship, leading to a smaller coupling constant, generally between 10-12 Hz.

Additionally, the chemical shifts of the vinylic protons are expected to differ due to the different spatial relationship with the anisotropic benzoyl and carboxyl groups. In a mixture of cis and trans isomers, two distinct sets of doublets for the vinylic protons would be observed.[2]

Table 1: ¹H NMR Data for this compound Isomers

| Isomer | Vinylic Proton (α to COOH) | Vinylic Proton (β to COOH) | Coupling Constant (³J) | Aromatic Protons |

| (E)-trans | ~6.9 ppm (d) | ~8.0 ppm (d) | ~15.6 Hz | ~7.5-8.0 ppm (m) |

| (Z)-cis | Expected downfield shift | Expected upfield shift | ~10-12 Hz (Predicted) | Similar to trans |

¹³C NMR Spectroscopy

The ¹³C NMR spectra of the isomers are also expected to show differences, although less pronounced than in ¹H NMR. The chemical shifts of the olefinic carbons and the carbonyl carbons will be influenced by the stereochemistry.

Table 2: ¹³C NMR Data for (E)-3-Benzoylacrylic Acid [3]

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (Ketone) | ~190 |

| Carbonyl (Carboxylic Acid) | ~170 |

| Vinylic (β to COOH) | ~145 |

| Vinylic (α to COOH) | ~130 |

| Aromatic | ~128-135 |

Note: Specific experimental ¹³C NMR data for the (Z)-isomer is not widely reported.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by strong absorptions corresponding to the carbonyl groups and the C=C double bond. However, subtle differences can be expected.

-

Carbonyl Stretching (C=O): Both isomers will exhibit two distinct C=O stretching bands, one for the ketone (~1660-1680 cm⁻¹) and one for the carboxylic acid (~1700-1730 cm⁻¹). The exact positions may vary slightly due to differences in conjugation and intermolecular hydrogen bonding in the crystal lattice.

-

C=C Stretching: The C=C stretching vibration is expected in the region of 1620-1640 cm⁻¹.

-

Out-of-Plane C-H Bending: A key difference may be observed in the out-of-plane C-H bending region. Trans-alkenes typically show a strong band around 960-990 cm⁻¹, while cis-alkenes show a broader, weaker band around 675-730 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound Isomers

| Functional Group | (E)-trans Isomer (cm⁻¹) | (Z)-cis Isomer (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3200-2500 (broad) | 3200-2500 (broad) |

| C=O Stretch (Carboxylic Acid) | ~1710 | ~1700 |

| C=O Stretch (Ketone) | ~1670 | ~1660 |

| C=C Stretch | ~1630 | ~1630 |

| C-H Out-of-Plane Bend (trans) | ~980 | - |

| C-H Out-of-Plane Bend (cis) | - | ~700 (broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of the isomers are expected to show strong absorption bands due to π-π* transitions within the conjugated system. The trans-isomer, being more planar, generally exhibits a higher molar absorptivity (ε) and a slightly longer wavelength of maximum absorption (λmax) compared to the less planar cis-isomer.

Mass Spectrometry (MS)

The electron ionization mass spectra of both isomers are expected to be very similar, as the initial fragmentation is primarily dictated by the functional groups rather than the stereochemistry of the double bond. Both isomers will show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern will likely involve the loss of fragments such as H₂O, CO, and COOH, and the formation of characteristic benzoyl (m/z = 105) and phenyl (m/z = 77) cations.

Conclusion

The spectroscopic characterization of the (E)- and (Z)-isomers of this compound reveals distinct fingerprints that allow for their unambiguous identification. ¹H NMR spectroscopy stands out as the most definitive technique, with the magnitude of the vinylic proton coupling constant providing a clear distinction between the trans and cis configurations. IR spectroscopy offers complementary information, particularly through the out-of-plane C-H bending vibrations. While UV-Vis and Mass Spectrometry provide valuable data on the overall structure and electronic properties, they are less definitive for stereochemical assignment on their own. This comprehensive guide provides researchers with the foundational spectroscopic knowledge necessary for the accurate identification and characterization of this compound isomers in their research and development endeavors.

References

- PubChem. (E)-4-oxo-4-phenylbut-2-enoic acid. National Center for Biotechnology Information.

- Organic Syntheses. β-Benzoylacrylic acid. Organic Syntheses Procedure, Coll. Vol. 3, p.108 (1955); Vol. 29, p.14 (1949).

- Google Patents. (1990). Process for preparing trans-β-benzoylacrylic acid ester. CA1282426C.

- ChemicalBook. (n.d.). This compound(583-06-2) 13C NMR spectrum.

Sources

The Chemical Reactivity Profile of 3-Benzoylacrylic Acid: A Technical Guide for Advanced Synthesis

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

3-Benzoylacrylic acid, systematically known as (E)-4-oxo-4-phenylbut-2-enoic acid, is a polyfunctional organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a conjugated system that includes a carboxylic acid, a carbon-carbon double bond, and a ketone, bestows upon it a rich and versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this compound, offering insights into its synthetic utility and its role as a precursor to complex molecular scaffolds, particularly in the realm of drug discovery and development.

The presence of both electrophilic and nucleophilic centers, coupled with the ability to participate in pericyclic reactions, makes this compound a valuable chiron for the synthesis of a diverse array of organic molecules. Its derivatives have shown promise as potent pharmacological agents, exhibiting anticancer and anti-inflammatory properties. This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the core principles of this compound's reactivity and providing practical guidance for its application in advanced chemical synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. The key data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 94-97 °C |

| CAS Number | 583-06-2 |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95-7.92 (m, 2H, Ar-H), 7.65-7.61 (m, 1H, Ar-H), 7.52-7.48 (m, 2H, Ar-H), 7.42 (d, J=15.6 Hz, 1H, =CH-CO), 6.88 (d, J=15.6 Hz, 1H, -CO-CH=) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190.2 (C=O, ketone), 170.8 (C=O, acid), 143.8 (=CH), 136.6 (Ar-C), 133.8 (Ar-CH), 129.0 (Ar-CH), 128.8 (Ar-CH), 128.6 (=CH) |

| IR (KBr, cm⁻¹) | ~3400-2500 (broad, O-H stretch), 1710 (C=O stretch, carboxylic acid), 1680 (C=O stretch, ketone), 1620 (C=C stretch) |

Core Reactivity Profile: A Multifaceted Synthetic Hub

The reactivity of this compound is dominated by the interplay of its three key functional groups: the α,β-unsaturated ketone system, the carboxylic acid moiety, and the aromatic ring. This section will delve into the principal reaction pathways, providing mechanistic insights and practical considerations.

Michael Addition: Gateway to Functionalized Propanoic Acid Derivatives

The conjugated enone system of this compound renders the β-carbon highly electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition.[1] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a wide range of 3-substituted-3-benzoylpropanoic acid derivatives.

A variety of nucleophiles, including thiols, amines, and carbanions, readily participate in this reaction. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate.

Caption: Generalized mechanism of the Michael addition to this compound.

A notable example is the reaction with thiols, which proceeds readily to furnish 3-(arylthio)- or 3-(alkylthio)-3-benzoylpropanoic acids. These products are valuable intermediates in their own right, with applications in the synthesis of biologically active molecules.

This protocol provides a detailed procedure for the Michael addition of thiophenol to this compound, a representative example of this class of reactions.

Materials:

-

This compound

-

Thiophenol

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Diethyl ether

-

Hexane

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.76 g, 10 mmol) in toluene (30 mL).

-

To the stirred solution, add thiophenol (1.10 g, 10 mmol) followed by a catalytic amount of piperidine (0.1 mL).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 1 M hydrochloric acid (2 x 20 mL) to remove the piperidine catalyst, followed by water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of diethyl ether and hexane to afford 3-benzoyl-3-(phenylthio)propanoic acid as a white solid.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Diels-Alder Reaction: Constructing Cyclohexene Scaffolds

The electron-deficient nature of the double bond in this compound, due to the presence of two electron-withdrawing groups (benzoyl and carboxyl), makes it an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[2][3] This reaction provides a powerful and stereospecific method for the construction of six-membered rings, a common motif in many natural products and pharmaceuticals.

The reaction proceeds in a concerted fashion, and the stereochemistry of the dienophile is retained in the product. When reacting with a cyclic diene, such as cyclopentadiene, a mixture of endo and exo diastereomers can be formed. Typically, the endo product is the kinetically favored product due to secondary orbital interactions.[4]

Caption: Diels-Alder reaction of this compound with cyclopentadiene.

The resulting bicyclic products serve as versatile intermediates for the synthesis of complex polycyclic systems.

Heterocyclic Synthesis: A Precursor to Bioactive Scaffolds

This compound is a cornerstone in the synthesis of a wide variety of heterocyclic compounds, many of which exhibit significant biological activity. The presence of 1,4-dicarbonyl functionality (after considering the enol form) makes it an ideal precursor for reactions with binucleophiles like hydrazine and its derivatives.

For instance, the reaction of this compound with hydrazine hydrate leads to the formation of pyridazinone derivatives.[5] These six-membered nitrogen-containing heterocycles are prevalent in many pharmacologically active compounds, displaying activities such as anticancer, anti-inflammatory, and antimicrobial.[5][6][7][8][9]

Caption: Synthesis of pyridazinone derivatives from this compound.

The ability to readily access these privileged scaffolds from a commercially available starting material underscores the importance of this compound in medicinal chemistry.

Reactions of the Carboxylic Acid and Ketone Moieties

Beyond the reactions involving the conjugated system, the individual carboxylic acid and ketone functionalities of this compound can undergo a range of standard organic transformations. The carboxylic acid can be converted to esters, amides, and acid chlorides, providing further opportunities for molecular diversification. The ketone can participate in reactions such as reduction, reductive amination, and the Wittig reaction, allowing for modification of the benzoyl portion of the molecule.

Applications in Drug Discovery and Development

The synthetic versatility of this compound has positioned it as a valuable starting material in the design and synthesis of novel therapeutic agents. Its derivatives have been explored for a range of pharmacological activities.

Anticancer Activity

A significant body of research has focused on the anticancer potential of heterocyclic compounds derived from this compound, particularly pyridazinone derivatives.[6][7][8][9] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as cyclooxygenases (COX).[10][11][12] Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the pyridazinone ring and the phenyl group can significantly impact the anticancer potency and selectivity.

Anti-inflammatory Activity

The role of cyclooxygenase (COX) enzymes in inflammation is well-established, and the development of selective COX inhibitors is a major focus of anti-inflammatory drug discovery.[13] Derivatives of this compound, particularly those incorporating heterocyclic scaffolds, have been investigated as potential COX inhibitors. By designing molecules that can selectively bind to the active site of COX-2, it is possible to achieve anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Conclusion: A Versatile Tool for Modern Organic Synthesis

This compound represents a powerful and versatile building block in the arsenal of the modern organic chemist. Its rich reactivity profile, stemming from the unique arrangement of its functional groups, provides access to a vast chemical space of complex and biologically relevant molecules. From the construction of functionalized propanoic acid derivatives via Michael additions to the stereoselective formation of cyclic systems through Diels-Alder reactions, and its pivotal role in the synthesis of bioactive heterocycles, this compound continues to be a molecule of significant interest. For researchers in drug discovery, it offers a readily available starting point for the development of novel therapeutics targeting a range of diseases. A comprehensive understanding of its chemical reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.

References

- Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. (n.d.). Bentham Science.

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing.

- (PDF) Synthesis and Anticancer Studies of Novel N-Benzyl pyridazinone Derivatives. (2018, June 26). ResearchGate.

- Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). National Center for Biotechnology Information.

- Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. (n.d.). ResearchGate.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Diels-Alder Reaction. (n.d.). Organic Chemistry Portal.

- Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). YouTube.

- Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018, May 11). Master Organic Chemistry.

- Endo and Exo products of Diels-Alder Reaction with Practice Problems. (n.d.). Chemistry Steps.

- The Diels-Alder Cycloaddition Reaction. (n.d.).

- Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). Master Organic Chemistry.

- Endo/exo transition structures (TSs) and products in Diels–Alder (DA)... (n.d.). ResearchGate.

- Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. (n.d.). Sciforum.

- Table of Characteristic IR Absorptions. (n.d.).

- (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate.

- COX inhibitors: a patent review (2011 - 2014). (n.d.). National Center for Biotechnology Information.

- Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. (n.d.). National Center for Biotechnology Information.

- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Center for Biotechnology Information.

- Benzoylacrylic acid. (n.d.). NIST WebBook.

- Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. (2011, October 22). ResearchGate.

- Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies. (n.d.). National Center for Biotechnology Information.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. (n.d.). MDPI.

- Poor nucleophiles in the reaction with acrylic acid derivatives. (n.d.). ResearchGate.

- Infrared Spectroscopy of Polymers X: Polyacrylates. (2023, January 1). Spectroscopy.

- Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. (n.d.). Indian Journal of Pharmaceutical Education and Research.

- Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). YouTube.

- Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021, June 10). National Center for Biotechnology Information.

- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (n.d.). PubMed Central.

- FTIR spectrum of benzilic acid. (n.d.). ResearchGate.

- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. COX inhibitors: a patent review (2011 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and First Synthesis of 3-Benzoylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and seminal synthesis of 3-benzoylacrylic acid, a pivotal precursor in modern organic and medicinal chemistry. Delving into the foundational Friedel-Crafts acylation methodology, this document elucidates the causal factors behind the experimental design and offers a detailed, step-by-step protocol. Furthermore, it explores alternative synthetic routes, such as the Michael addition, and highlights the compound's critical role as a building block in the synthesis of significant pharmaceuticals and heterocyclic scaffolds. This guide is intended to serve as an authoritative resource, integrating historical context with practical, field-proven insights for professionals in chemical research and drug development.

Introduction: The Significance of a Versatile Building Block

This compound, with its characteristic phenyl ketone and carboxylic acid moieties linked by an unsaturated carbon chain, is a highly versatile intermediate in organic synthesis.[1] Its conjugated system and dual functional groups render it a valuable precursor for a wide array of chemical transformations, including Michael additions and esterifications.[1] This reactivity profile has established this compound as a cornerstone in the synthesis of numerous bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding the origins of its synthesis provides a fundamental appreciation for the evolution of synthetic organic chemistry and the enduring utility of this remarkable compound.

Historical Context: Discovery and Early Synthetic Endeavors

While the landmark synthesis that brought this compound into common use occurred in the mid-20th century, earlier reports of its preparation laid the groundwork for this pivotal development. The work of von Pechmann in 1882 and Bougault in 1908 are noted as foundational contributions to the synthesis of β-benzoylacrylic acid.[2] These early explorations, though not as efficient or widely adopted as later methods, were crucial in establishing the existence and fundamental reactivity of this class of compounds.

The First Definitive Synthesis: A Friedel-Crafts Acylation Approach

The first widely recognized and detailed synthesis of this compound was reported in 1949 by Oliver Grummitt, E. I. Becker, and C. Miesse. Their method, a Friedel-Crafts acylation, remains a classic example of this powerful carbon-carbon bond-forming reaction.

Causality in Experimental Design

The choice of a Friedel-Crafts acylation was a logical and insightful application of established chemical principles. The reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst was a well-understood method for introducing an acyl group onto an aromatic ring.

-

Choice of Reactants : Benzene served as the aromatic substrate, and maleic anhydride was ingeniously employed as the acylating agent. The use of an anhydride was advantageous as it is less volatile and easier to handle than the corresponding acyl chloride.

-

The Role of the Catalyst : Anhydrous aluminum chloride (AlCl₃) was the Lewis acid of choice, a standard and potent catalyst for Friedel-Crafts reactions. Its function is to activate the maleic anhydride, making it a more potent electrophile for the attack by the benzene ring.

-

Temperature Control : The protocol emphasizes strict temperature control, particularly during the hydrolysis step. This is critical to prevent the rearrangement of the desired product into the β-benzoyllactic acid byproduct.[2]

Reaction Mechanism: A Stepwise Look

The Friedel-Crafts acylation of benzene with maleic anhydride proceeds through a well-defined electrophilic aromatic substitution mechanism.

Diagram: Friedel-Crafts Acylation of Benzene with Maleic Anhydride

Caption: Mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocol